molecular formula C13H25BrO B14236024 Tridecanoyl bromide CAS No. 375392-86-2

Tridecanoyl bromide

Cat. No.: B14236024
CAS No.: 375392-86-2
M. Wt: 277.24 g/mol
InChI Key: YHXKTHHKTNWOHE-UHFFFAOYSA-N
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Description

Tridecanoyl bromide is an organic compound with the molecular formula C13H25BrO. It is a brominated derivative of tridecanoic acid and is commonly used in organic synthesis. This compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanoyl bromide can be synthesized through the bromination of tridecanoic acid. The typical method involves the reaction of tridecanoic acid with phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the bromide.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale bromination reactors. The process involves the continuous addition of bromine to a solution of tridecanoic acid, with careful control of temperature and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tridecanoyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the bromine atom is replaced by a nucleophile.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.

    Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with an amine yields a tridecanamide.
  • Reaction with an alcohol yields a tridecanoate ester.
  • Reaction with a thiol yields a tridecanethiol.

Scientific Research Applications

Tridecanoyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of functionalized materials, such as surfactants and polymers.

    Biological Studies: this compound is used in the modification of biomolecules for studying protein-lipid interactions and membrane dynamics.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tridecanoyl bromide involves its reactivity as an electrophile. The bromine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity is exploited in various chemical reactions to introduce the tridecanoyl group into other molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Tridecanoic Acid: The parent compound of tridecanoyl bromide, used in similar applications but lacks the reactivity of the brominated derivative.

    Tridecanoyl Chloride: Another derivative of tridecanoic acid, used in similar substitution reactions but with different reactivity and conditions.

    Dodecanoyl Bromide: A similar brominated compound with one less carbon atom, used in similar applications but with slightly different physical and chemical properties.

Uniqueness

This compound is unique due to its specific chain length and the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo substitution reactions under mild conditions makes it a valuable reagent in organic synthesis.

Properties

CAS No.

375392-86-2

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

tridecanoyl bromide

InChI

InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3

InChI Key

YHXKTHHKTNWOHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)Br

Origin of Product

United States

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